
Isoleucyl tRNA synthetase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoleucyl tRNA synthetase-IN-2 is a compound that plays a crucial role in the translation process of protein synthesis. It is an enzyme that catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA molecule, ensuring the correct incorporation of isoleucine into a growing polypeptide chain during protein synthesis . This enzyme is essential for maintaining the fidelity of genetic information transfer from DNA to proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoleucyl tRNA synthetase-IN-2 typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli . The host cells are cultured under specific conditions to induce the expression of the enzyme. The enzyme is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Fermentation processes are optimized to maximize the yield of the enzyme. The purification process is also scaled up, often involving multiple chromatographic steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoleucyl tRNA synthetase-IN-2 primarily undergoes aminoacylation reactions, where it catalyzes the attachment of isoleucine to its corresponding tRNA . This reaction involves the formation of an aminoacyl-adenylate intermediate, followed by the transfer of the amino acid to the tRNA molecule.
Common Reagents and Conditions
The aminoacylation reaction requires ATP, isoleucine, and tRNA as substrates. The reaction typically occurs in a buffered solution at physiological pH and temperature .
Major Products
The major product of the aminoacylation reaction catalyzed by this compound is isoleucyl-tRNA, which is then used in the ribosome for protein synthesis .
Scientific Research Applications
Isoleucyl tRNA synthetase-IN-2 has a wide range of applications in scientific research:
Mechanism of Action
Isoleucyl tRNA synthetase-IN-2 exerts its effects through a two-step mechanism:
Aminoacylation: The enzyme first activates isoleucine by forming an aminoacyl-adenylate intermediate.
Transfer: The activated isoleucine is then transferred to the tRNA molecule.
The enzyme ensures the high fidelity of this process through a “double-sieve” mechanism, where it selectively hydrolyzes incorrectly aminoacylated tRNAs .
Comparison with Similar Compounds
Isoleucyl tRNA synthetase-IN-2 can be compared with other aminoacyl-tRNA synthetases, such as:
Methionyl tRNA synthetase: Catalyzes the attachment of methionine to its corresponding tRNA.
Valyl tRNA synthetase: Catalyzes the attachment of valine to its corresponding tRNA.
The uniqueness of this compound lies in its specificity for isoleucine and its role in maintaining the accuracy of protein synthesis .
Properties
Molecular Formula |
C22H33N5O8S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-(4-phenyltriazol-1-yl)ethoxy]oxan-2-yl]methoxysulfonyl]-3-methylpentanimidate |
InChI |
InChI=1S/C22H33N5O8S/c1-3-14(2)19(23)22(30)25-36(31,32)35-13-18-21(29)20(28)17(12-34-18)33-10-9-27-11-16(24-26-27)15-7-5-4-6-8-15/h4-8,11,14,17-21,28-29H,3,9-10,12-13,23H2,1-2H3,(H,25,30)/t14?,17-,18-,19?,20+,21-/m1/s1 |
InChI Key |
UZLLFMFZKAOOHK-KRKZGCFUSA-N |
Isomeric SMILES |
CCC(C)C(/C(=N/S(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)/[O-])[NH3+] |
Canonical SMILES |
CCC(C)C(C(=NS(=O)(=O)OCC1C(C(C(CO1)OCCN2C=C(N=N2)C3=CC=CC=C3)O)O)[O-])[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
![4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide](/img/structure/B12402220.png)
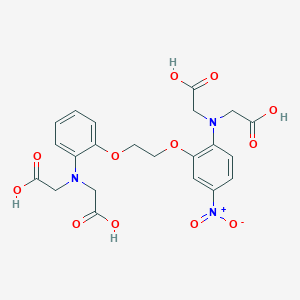

![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)

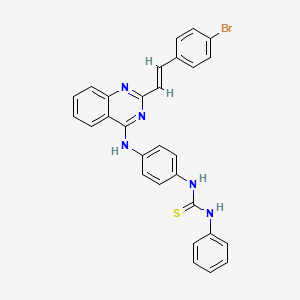
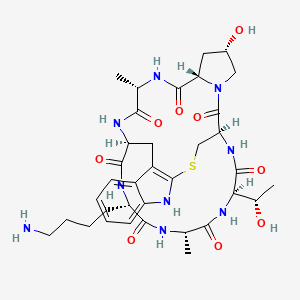
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
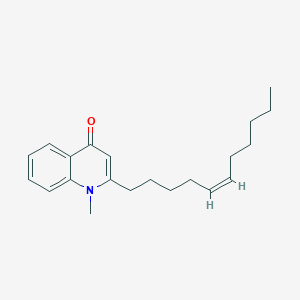
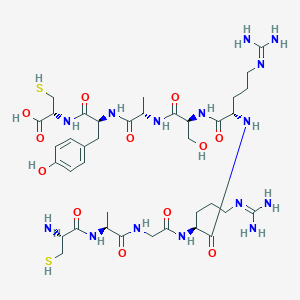
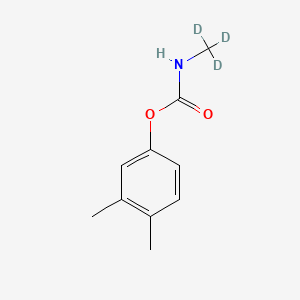
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)

